molecular formula C14H19NO5 B2619779 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide CAS No. 1421530-45-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide

Cat. No.: B2619779
CAS No.: 1421530-45-1
M. Wt: 281.308
InChI Key: UMRDFZYBMADRNP-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide is a synthetic organic compound characterized by a benzodioxole moiety, a 3-hydroxypropyl chain, and an ethoxyacetamide group.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-2-18-8-14(17)15-6-5-11(16)10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11,16H,2,5-6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDFZYBMADRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: The initial step involves the formation of the benzo[d][1,3]dioxole intermediate through a cyclization reaction of catechol with formaldehyde under acidic conditions.

    Hydroxypropylation: The benzo[d][1,3]dioxole intermediate is then subjected to a hydroxypropylation reaction using an appropriate alkylating agent such as 3-chloropropanol in the presence of a base like potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with ethyl chloroacetate in the presence of a base to form the ethoxyacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ethoxyacetamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory effects . The compound’s structure allows it to bind to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Comparison with Similar Compounds

Structural Analogues with Benzamide or Acetamide Moieties

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a 3-methylbenzamide core and a branched hydroxyalkyl chain.
  • Key Similarities : Both compounds feature an amide bond and a hydroxyl group, enabling hydrogen bonding.
  • ’s compound includes an N,O-bidentate directing group, which is absent in the target compound. This structural difference may limit the target’s utility in directing C–H functionalization reactions .
N-(Benzothiazole-2-yl) Derivatives ()
  • Examples : N-(Benzothiazole-2-yl)-2-phenylacetamide, N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide.
  • Key Similarities : Acetamide backbone and ethoxy/chlorophenyl substituents.
  • Key Differences :
    • Benzothiazole rings (electron-deficient heterocycles) contrast with the benzodioxole’s electron-rich system, affecting binding affinity or catalytic activity.
    • The ethoxy group in the target compound may enhance lipophilicity compared to chlorophenyl groups in ’s derivatives .

Compounds with Heterocyclic or Coumarin Systems

Thiazolidinone-Coumarin Hybrids ()
  • Examples : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides.
  • Key Similarities : Acetamide linkage and oxygen-containing rings (coumarin vs. benzodioxole).
  • Key Differences: Coumarin’s fused benzopyrone ring system imparts fluorescence and distinct biological activity (e.g., anticoagulant properties), whereas benzodioxole may confer metabolic stability . Thiazolidinone moieties in ’s compounds introduce sulfur-based reactivity, absent in the target compound .

Amine and Halogen-Substituted Analogues

N-(3-Chloropropyl)-α-methylphenethylamine ()
  • Structure : Features a chloropropyl chain and phenethylamine backbone.
  • Key Similarities : Propyl chain substituents.
  • Key Differences :
    • The chlorine atom in ’s compound increases electrophilicity, whereas the target’s hydroxy and ethoxy groups prioritize hydrogen bonding.
    • Phenethylamine derivatives often target neurotransmitter receptors, while the benzodioxole-acetamide structure may have different biological targets .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Reactivity/Bioactivity Insights Reference
Target Compound Benzodioxole Ethoxyacetamide, hydroxypropyl High electron density; H-bond donor N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H functionalization
Thiazolidinone-Coumarin Hybrids Coumarin, thiazolidinone Acetamide, sulfur ring Anticoagulant, antimicrobial
N-(Benzothiazole-2-yl)-2-phenylacetamide Benzothiazole Chlorophenyl, acetamide Enzyme inhibition (e.g., kinases)

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, relevant case studies, and detailed research findings.

Structural Overview

The molecular formula for this compound is C17H21NO4C_{17}H_{21}NO_4 with a molecular weight of approximately 303.35 g/mol. The structure includes functional groups that are often associated with various biological activities.

The biological activity of this compound is believed to be mediated through several biochemical pathways:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Research indicates that derivatives of benzo[d][1,3]dioxole structures often show activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 625–1250 µg/mL
AntifungalCandida albicansSignificant antifungal activity
AnticancerVarious cancer cell linesInduces apoptosis

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives containing the benzo[d][1,3]dioxole moiety showed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL. However, no significant activity was observed against Escherichia coli or Klebsiella pneumoniae .
  • Antifungal Screening : In another investigation, compounds similar to this compound exhibited notable antifungal effects against Candida albicans, highlighting the potential for therapeutic applications in fungal infections .
  • Anticancer Mechanisms : Research has indicated that the compound may disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest at the S phase and triggering apoptotic pathways. This suggests a promising avenue for further development as an anticancer agent .

Q & A

Basic Research Question: What are the common synthetic routes for synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxyacetamide, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step protocols, such as coupling benzo[d][1,3]dioxol-5-yl derivatives with hydroxypropyl-acetamide intermediates. For example:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl groups with 3-hydroxypropylamine using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Step 2 : Ethoxyacetamide introduction via nucleophilic acyl substitution, often with 2-ethoxyacetyl chloride in anhydrous THF and triethylamine .
  • Optimization : Yields (typically 50-70%) depend on temperature control (e.g., 0°C for acylations to minimize side reactions) and purification via silica gel chromatography .

Basic Research Question: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Benzo[d][1,3]dioxol-5-yl protons as a singlet at δ 6.7–6.9 ppm .
    • Hydroxypropyl protons (δ 1.8–2.2 ppm for CH2; δ 4.5 ppm for -OH).
    • Ethoxy group (δ 1.2–1.4 ppm for CH3; δ 3.4–3.6 ppm for OCH2) .
  • HRMS : Exact mass calculation (e.g., m/z 353.1472 for C17H21NO6) confirms molecular integrity .

Advanced Research Question: How do researchers resolve contradictions in reported anti-proliferative activity data for structurally related compounds?

Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Strategies include:

  • Standardization : Use identical cell lines (e.g., HepG2 for liver cancer) and MTT assay protocols .
  • SAR Analysis : Compare substituent effects (e.g., ethoxy vs. morpholine groups) to isolate activity trends .
  • Dose-Response Curves : Calculate IC50 values across ≥3 independent replicates to ensure reproducibility .

Advanced Research Question: What strategies are employed to study the structure-activity relationship (SAR) of this compound in neurogenesis or anticonvulsant models?

Methodological Answer:

  • Analog Design : Modify the ethoxy group (e.g., replace with morpholine or isobutyramide) to assess hydrophobicity impacts .
  • In Vivo Testing : Adult rat hippocampal neurogenesis models evaluate dose-dependent effects (e.g., 10–100 mg/kg, oral) using BrdU staining for neuronal proliferation .
  • Metabolic Stability : Incubate analogs with liver microsomes to correlate half-life (t1/2) with in vivo efficacy .

Advanced Research Question: What methodologies are used to assess the compound’s pharmacokinetic profile and metabolic stability?

Methodological Answer:

  • ADME Studies :
    • Solubility : Shake-flask method in PBS (pH 7.4) at 25°C .
    • Plasma Protein Binding : Equilibrium dialysis using human plasma .
    • CYP450 Inhibition : Fluorometric assays with recombinant enzymes (e.g., CYP3A4) .
  • Metabolite Identification : LC-MS/MS analysis of hepatic microsome incubations identifies primary metabolites (e.g., glucuronide conjugates) .

Advanced Research Question: How is computational chemistry applied to predict binding modes or toxicity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., uPAR for anticancer activity) .
  • Toxicity Prediction : QSAR models in ADMET Predictor® estimate hepatotoxicity (e.g., structural alerts for reactive metabolites) .
  • Crystal Structure Analysis : Mercury CSD software visualizes packing patterns and hydrogen-bonding networks .

Basic Research Question: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : -20°C in amber vials under argon to prevent hydrolysis of the ethoxyacetamide group .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., trifluoroacetic acid deprotection) .

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